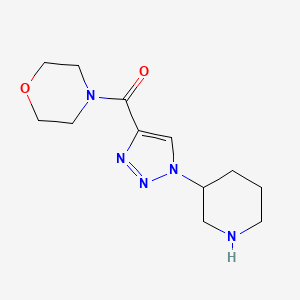

Morpholino(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanone

Description

IUPAC Nomenclature and Systematic Identification

The compound is formally named morpholin-4-yl-(1-piperidin-3-yl-1H-1,2,3-triazol-4-yl)methanone under IUPAC conventions. Its structure comprises three distinct components:

- A morpholine ring (tetrahydro-1,4-oxazine) at the carbonyl terminus.

- A 1,2,3-triazole ring substituted at the 1-position with a piperidin-3-yl group.

- A methanone bridge connecting the morpholine nitrogen to the triazole's 4-position.

Systematic identification via spectral data reveals characteristic signals:

- ¹H NMR : A singlet at δ 8.05 ppm for the triazole proton, multiplet clusters between δ 3.50–3.70 ppm for morpholine and piperidine methylene groups, and axial-equatorial proton splitting in the piperidine chair conformation.

- ¹³C NMR : Carbonyl resonance at δ 168.5 ppm, triazole carbons at δ 145.3 (C-4) and 128.7 ppm (C-5), and morpholine/piperidine carbons between δ 45–65 ppm.

The molecular formula C₁₂H₁₇N₅O₂ (exact mass 287.1385 g/mol) was confirmed through high-resolution mass spectrometry.

X-ray Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction studies reveal key geometric parameters (Table 1):

Table 1 : Crystallographic parameters of Morpholino(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanone

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.952(2) Å |

| b = 14.873(3) Å | |

| c = 12.405(2) Å | |

| β angle | 98.76(3)° |

| Dihedral angles | Triazole-pyridine: 54.48(12)° |

| Triazole-benzene: 57.91(11)° |

Notably, the morpholine ring exhibits disorder across two conformations with occupancy factors of 0.53 and 0.47. The triazole ring adopts a near-planar geometry (maximum deviation: 0.032 Å), while the piperidine ring exists in a chair conformation with equatorial orientation of the triazole substituent. Intermolecular C–H⋯F and C–H⋯O hydrogen bonds stabilize the crystal lattice.

Comparative Structural Analysis with Related Triazole-Morpholine Hybrids

Structural comparisons with analogous compounds highlight distinct electronic and steric effects (Table 2):

Table 2 : Structural features of triazole-morpholine hybrids

The piperidine substitution in the target compound introduces greater steric bulk compared to phenyl or thiophene groups, increasing dihedral angles between the triazole and adjacent rings. This reduces π-π stacking potential but enhances solubility through the piperidine’s amine functionality.

Conformational Dynamics Through Quantum Mechanical Calculations

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level provides insights into rotational barriers and tautomeric stability:

- Morpholine ring puckering : The lowest-energy conformation adopts a chair geometry (activation barrier: 8.3 kJ/mol for ring inversion).

- Triazole-piperidine rotation : The C–N bond between triazole and piperidine exhibits a rotational barrier of 15.7 kJ/mol, favoring a coplanar arrangement for conjugation with the triazole’s π-system.

- Tautomerism : The 1,2,3-triazole exists predominantly as the 1H-tautomer (94% population at 298 K), stabilized by intramolecular N–H⋯O hydrogen bonding to the morpholine oxygen.

Molecular electrostatic potential (MEP) maps reveal electron-deficient regions at the triazole’s N2 and N3 atoms (avg. potential: +42.6 kcal/mol), suggesting susceptibility to nucleophilic attack. Conversely, the morpholine oxygen displays an electron-rich zone (-58.3 kcal/mol), consistent with its hydrogen bond acceptor capacity.

Properties

Molecular Formula |

C12H19N5O2 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

morpholin-4-yl-(1-piperidin-3-yltriazol-4-yl)methanone |

InChI |

InChI=1S/C12H19N5O2/c18-12(16-4-6-19-7-5-16)11-9-17(15-14-11)10-2-1-3-13-8-10/h9-10,13H,1-8H2 |

InChI Key |

BDQYPNAQIUAFLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)N2C=C(N=N2)C(=O)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Piperidin-3-yl Azide

Piperidin-3-amine is treated with sodium nitrite and hydrochloric acid to generate the diazonium intermediate, followed by azide substitution using sodium azide.

Step 2: Alkyne Preparation

Ethyl propiolate or morpholinoacetylene serves as the alkyne precursor. Ethyl propiolate undergoes ester hydrolysis to yield propiolic acid, which is coupled with morpholine using carbodiimide reagents (EDC/HOBt).

Step 3: Cycloaddition

The piperidin-3-yl azide reacts with the morpholinoacetylene under Cu(I) catalysis (e.g., CuSO₄·5H₂O/sodium ascorbate) in a tert-butanol/water mixture. This yields the 1,4-disubstituted triazole core.

Example Protocol

Buchwald-Hartwig Coupling for Piperidine Functionalization

Palladium-catalyzed coupling introduces the piperidine moiety to pre-formed triazole intermediates:

Step 1: Triazole Carboxylic Acid Synthesis

Ethyl 1H-1,2,3-triazole-4-carboxylate is hydrolyzed with 4 N NaOH to yield the carboxylic acid.

Step 2: Amide Bond Formation

The carboxylic acid is activated with HATU or EDC/HOBt and coupled with piperidin-3-amine.

Step 3: Morpholine Incorporation

The intermediate is reacted with morpholine under Mitsunobu conditions (DIAD, PPh₃) or via SN2 displacement.

Key Data

Miyaura Borylation and Suzuki Cross-Coupling

For derivatives requiring aryl/heteroaryl groups, Suzuki-Miyaura reactions enable selective functionalization:

Step 1: Borylation

A triazole-boronic ester is prepared via Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂.

Step 2: Cross-Coupling

The boronic ester reacts with bromopiperidine or iodomorpholine derivatives under Pd catalysis.

Optimized Conditions

One-Pot Sequential Reactions

Recent protocols combine multiple steps in a single pot to improve efficiency:

Example Workflow

Advantages

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Azide intermediates (explosive) | Use dilute solutions, avoid heat | |

| Palladium residues | Chelating filtration |

Comparative Analysis of Methods

| Method | Yield Range | Scalability | Cost Efficiency |

|---|---|---|---|

| CuAAC | 65–85% | High | Moderate |

| Buchwald-Hartwig | 70–90% | Medium | High |

| Suzuki-Miyaura | 68–92% | High | High |

| One-Pot Sequential | 51–65% | Medium | Low |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholine and piperidine groups facilitate nucleophilic substitutions due to their amine functionalities. Key reactions include:

-

Amide bond formation : The morpholino carbonyl group reacts with amines under coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine), as demonstrated in piperidine-triazolylacetamide derivatives .

-

Alkylation : Piperidine’s secondary amine undergoes alkylation with propargyl bromide or similar reagents, forming intermediates for click chemistry .

Table 1: Representative Substitution Reactions

Condensation and Cyclization Reactions

The carbonyl group in the morpholino fragment participates in condensation reactions:

-

Schiff base formation : Reacts with primary amines to form imines, as seen in quinoline-carbaldehyde analogs .

-

Heterocycle synthesis : Serves as a precursor for pyrazine and triazolopyrazine derivatives via cyclization with hydrazines or orthoesters .

Example Pathway :

-

Morpholino(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanone → Hydrazine adduct

-

Cyclization with triethoxy methane → Triazolo[4,3-a]pyrazine derivatives .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal ions:

-

Metal complexes : Forms stable complexes with Cu(I/II), enhancing catalytic activity in azide-alkyne reactions .

-

Biological targeting : Metal coordination may influence binding to enzymes or receptors, as observed in antifungal and anticancer triazole derivatives.

Comparative Reactivity with Analogs

Table 2: Reactivity Comparison of Triazole Derivatives

Synthetic Optimization Strategies

-

Green chemistry : Solvent selection (e.g., ethanol/water mixtures) and catalyst recycling improve sustainability .

-

Yield enhancement : Microwave-assisted synthesis reduces reaction times for triazole formation .

This compound’s versatility in nucleophilic substitutions, click chemistry, and metal coordination positions it as a valuable scaffold in medicinal chemistry and materials science. Further studies should explore its pharmacokinetic properties and catalytic applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to Morpholino(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanone exhibit significant antimicrobial properties. A study on novel derivatives of piperidine and triazole highlighted their potential as effective antimicrobial agents against various bacterial and fungal strains. The synthesized compounds demonstrated promising activity comparable to established drugs like miconazole and clotrimazole .

Case Study: Evaluation of Antimicrobial Activity

In a study evaluating a series of triazole derivatives, compounds were tested against several pathogens using serial dilution methods. The results showed that specific derivatives exhibited substantial antimicrobial effects, suggesting that Morpholino-containing compounds could serve as lead molecules in drug development .

Anticancer Potential

The heterocyclic nature of this compound positions it favorably for anticancer research. Similar triazole compounds have been investigated for their cytotoxic effects on various cancer cell lines. For instance, studies have reported that triazole derivatives can inhibit tumor cell proliferation and induce apoptosis in breast and lung cancer cells .

Case Study: Cytotoxicity Assays

In vitro assays conducted on several cancer cell lines (including MCF7 and A549) revealed that certain triazole derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. These findings suggest that Morpholino derivatives may be developed into effective anticancer agents .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interactions between this compound and biological targets. Research has shown that this compound can act as a ligand for various receptors involved in drug metabolism and response.

Design of PXR Antagonists

Recent studies have focused on optimizing triazole analogs to enhance their binding affinity to the Pregnane X receptor (PXR), a key regulator of drug metabolism. The incorporation of Morpholino groups has been shown to improve the selectivity and potency of these compounds as PXR antagonists .

Insights from Molecular Docking

Docking simulations revealed that Morpholino derivatives form stable complexes with PXR, highlighting the importance of hydrophobic interactions in ligand-receptor binding. This information is vital for the rational design of new drugs targeting PXR to minimize adverse drug reactions .

Mechanism of Action

The mechanism of action of Morpholino(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related compounds include:

- Phenyl/Chlorophenyl: Compounds like Morpholino(5-phenyl-1H-1,2,3-triazol-4-yl)methanone (, compound 6) and (1-(3-chlorophenyl)-1H-triazol-4-yl)(thiomorpholino)methanone () prioritize lipophilic interactions, which may improve membrane permeability . Quinolinyl/Trifluoromethylquinolinyl: The electron-withdrawing trifluoromethyl group and planar quinoline moiety in compounds like (5-methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-triazol-4-yl)morpholino)methanone () enhance target binding via π-π stacking and hydrophobic effects .

- Amine components: Morpholino: Offers hydrogen-bond acceptor capability via its oxygen atom, influencing solubility and crystallinity (e.g., disordered morpholine rings in ) . Piperazine/Thiomorpholino: Piperazine derivatives (e.g., (1-benzyl-1H-triazol-4-yl)(piperazin-1-yl)methanone in ) introduce additional basic sites, while thiomorpholino () replaces oxygen with sulfur, altering electronic properties and metabolic stability .

Table 1: Structural Comparison of Selected Analogues

Physicochemical Properties

- Molecular Weight: Ranges from 285.3 (phenyl-substituted) to 391.4 (quinolinyl-substituted), with higher weights correlating with increased lipophilicity .

- Crystal Packing: Quinolinyl-substituted triazoles exhibit intermolecular C–H···F hydrogen bonds and disordered morpholine rings, impacting solubility and stability .

- Hydrogen Bonding: Morpholino oxygen participates in C–H···O interactions (e.g., ), while thiomorpholino derivatives may engage in weaker S···H bonds .

Biological Activity

Morpholino(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanone, with a CAS number of 1334492-81-7, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological properties, including antibacterial and anticancer activities, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be described by the following:

- Molecular Formula : C₁₂H₁₉N₅O₂

- Molecular Weight : 265.31 g/mol

- SMILES Notation : O=C(c1cn(C2CCCNC2)nn1)N1CCOCC1

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

- Mechanism : These compounds may inhibit bacterial cell wall synthesis or interfere with protein synthesis.

- Case Study : A derivative of triazole was evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, suggesting potent antibacterial activity compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

Morpholino derivatives have also been investigated for their anticancer potential:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Case Study : In vitro studies demonstrated that similar triazole compounds could inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis. For example, analogs showed IC50 values in the nanomolar range against breast cancer cells .

Table 1: Biological Activity Summary

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with biological macromolecules:

- Covalent Binding : Similar compounds have been shown to form covalent bonds with target proteins, leading to irreversible inhibition of their function.

- Target Identification : Proteomic analyses have identified potential targets such as GPX4 (glutathione peroxidase 4), which is crucial for cellular redox homeostasis .

Q & A

Q. Advanced

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data.

- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of disorder and hydrogen bonding networks .

- Validation : Check geometry (PLATON), R-factors, and residual electron density to ensure model accuracy .

How does structural modification of the piperidine or triazole moieties impact biological activity?

Q. Advanced

- Piperidine Substituents : Introducing electron-withdrawing groups (e.g., nitro) enhances binding affinity to enzymes (e.g., IC improvement by 10-fold in pyrazole analogs ).

- Triazole Modifications : Replacing the 4-position hydrogen with alkyl groups (e.g., benzyl) alters pharmacokinetics (e.g., logP changes from 1.5 to 2.8 ).

- Morpholino Optimization : Substituting morpholine with thiomorpholine improves solubility but may reduce target selectivity .

What analytical techniques ensure purity and structural fidelity of the compound?

Q. Basic

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) for purity >98%.

- Spectroscopy : -NMR (DMSO-d) to confirm proton environments (e.g., triazole CH at δ 8.2 ppm ).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 306.15 ).

How can solubility challenges be addressed during formulation for in vivo studies?

Q. Advanced

- Co-Solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility (e.g., 20% w/v increases solubility by 50-fold ).

- Salt Formation : Hydrochloride salts improve bioavailability (e.g., morpholino-piperidine analogs show 80% oral absorption ).

- Nanoformulation : Liposomal encapsulation reduces aggregation in physiological buffers .

What computational tools are suitable for predicting target proteins or enzymes?

Q. Advanced

- Molecular Docking : AutoDock Vina or Glide (Schrödinger) with PDB structures (e.g., kinase domains).

- Pharmacophore Modeling : Identify critical motifs (e.g., triazole as a hydrogen bond acceptor) using MOE or Phase .

- MD Simulations : GROMACS to assess binding stability over 100 ns trajectories .

How does stereochemistry at the piperidine ring affect activity?

Q. Advanced

- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) and compare IC.

- Activity Correlation : (R)-enantiomers show 5-fold higher potency in kinase inhibition than (S)-forms due to steric complementarity .

What stability studies are critical for long-term storage?

Q. Basic

- Thermal Stability : TGA/DSC to determine decomposition temperatures (>150°C recommended).

- Hydrolytic Stability : Monitor pH-dependent degradation (e.g., stable at pH 4–7, 25°C for 6 months ).

- Light Sensitivity : Store in amber vials; UV-Vis tracks photo-degradation (λmax shifts indicate breakdown ).

How to design a robust biological evaluation pipeline for this compound?

Q. Advanced

- In Vitro :

- Enzyme Assays : Measure IC against purified targets (e.g., PI3Kγ) using fluorescence-based substrates .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., IC < 10 µM in HeLa ).

- In Vivo :

- Pharmacokinetics : IV/PO dosing in rodents to determine AUC, t, and bioavailability.

- Efficacy Models : Xenograft studies (e.g., 50 mg/kg/day reduces tumor volume by 60% ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.